

# Spectroscopic Profile of 1-(4-Biphenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Biphenyl)ethanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-(4-biphenyl)ethanol**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **1-(4-biphenyl)ethanol** is  $C_{14}H_{14}O$ , with a molecular weight of 198.26 g/mol. [1][2][3] Spectroscopic analysis confirms the structure of a biphenyl moiety attached to an ethanol group at the 4-position.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **1-(4-biphenyl)ethanol** are presented below.

Table 1:  $^1H$  NMR Spectroscopic Data for **1-(4-Biphenyl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.57	d	2H	Ar-H
7.56	d	2H	Ar-H
7.42	t	2H	Ar-H
7.41	t	1H	Ar-H
7.33	t	2H	Ar-H
4.90	q	1H	CH-OH
2.12	s	1H	OH
1.51	d	3H	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(4-Biphenyl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
145.0	Ar-C
140.8	Ar-C
140.7	Ar-C
128.7	Ar-CH
127.3	Ar-CH
127.0	Ar-CH
125.5	Ar-CH
70.4	CH-OH
25.2	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **1-(4-biphenyl)ethanol** are summarized below.

Table 3: IR Spectroscopic Data for **1-(4-Biphenyl)ethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
1250-1000	Strong	C-O stretch (secondary alcohol)
840-810	Strong	C-H bend (para-disubstituted ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1-(4-Biphenyl)ethanol**

m/z	Relative Intensity (%)	Assignment
198	63.5	[M] <sup>+</sup> (Molecular Ion)
183	100.0	[M-CH <sub>3</sub> ] <sup>+</sup>
155	95.6	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
152	23.1	[Biphenyl] <sup>+</sup>
77	13.9	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1-(4-biphenyl)ethanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a small vial.<sup>[4]</sup>
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.<sup>[5]</sup>

Instrumentation and Data Acquisition:

- The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the  $\text{CDCl}_3$  solvent.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

### IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Place a small amount of solid **1-(4-biphenyl)ethanol** powder directly onto the ATR crystal.  
[\[6\]](#)
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[7\]](#)

Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected first.[\[8\]](#)
- The sample spectrum is then recorded.
- The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1-(4-biphenyl)ethanol** in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[9\]](#)

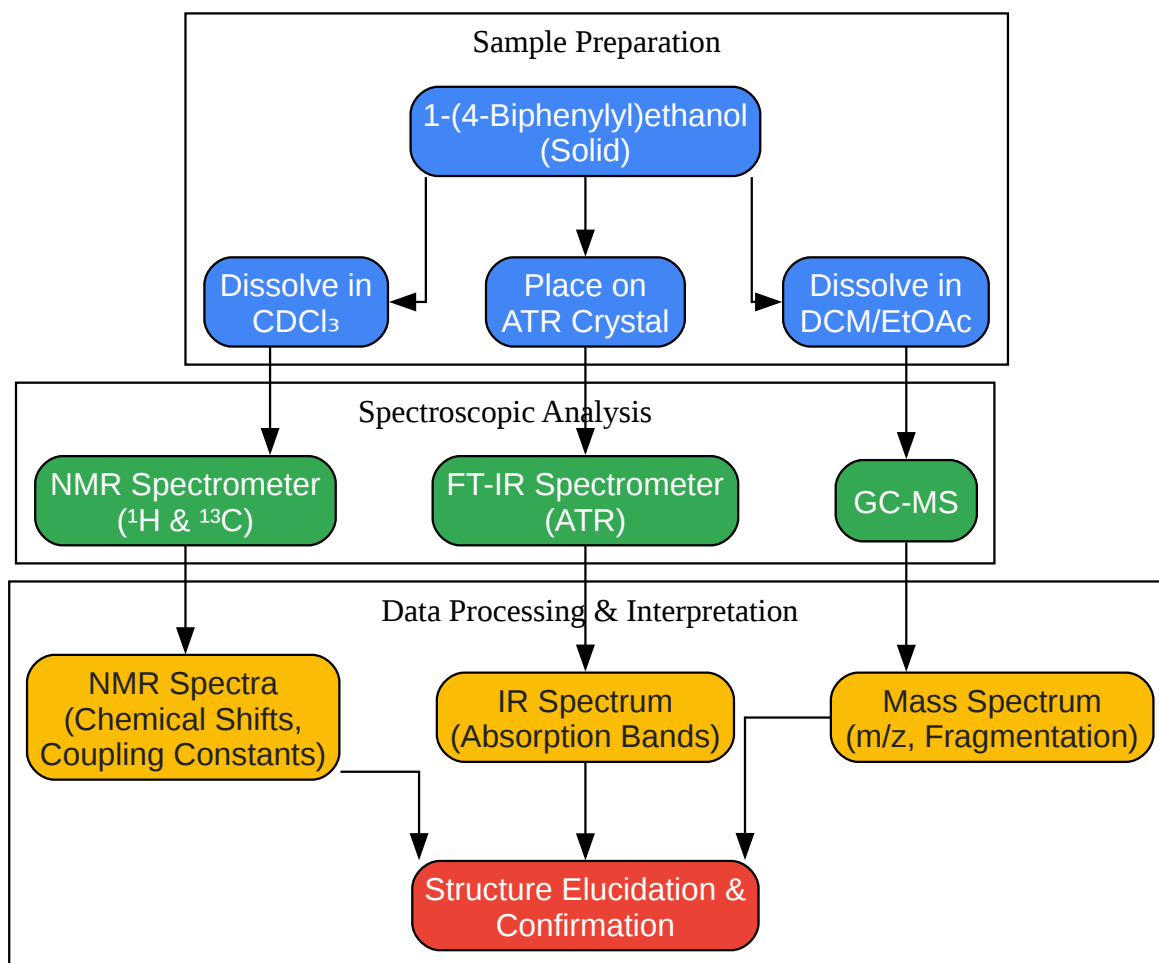
Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium
  - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
  - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

- Mass Spectrometer (MS):
  - Ion Source: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Range: Scan from  $m/z$  40 to 400.
  - Ion Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **1-(4-biphenyl)ethanol**.



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Spectroscopic analysis workflow for **1-(4-biphenyl)ethanol**.

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